REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([O:9][CH2:10][CH:11]2[CH2:13][CH2:12]2)[CH:3]=1.Cl[CH:15]([F:17])[F:16]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-].O1CCOCC1>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH:15]([F:17])[F:16])=[C:4]([O:9][CH2:10][CH:11]2[CH2:12][CH2:13]2)[CH:3]=1 |f:2.3|
|
Name
|
|
Quantity
|
388 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C=C1)O)OCC1CC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
catalyst
|
Smiles
|
[N+](CCCC)(CCCC)(CCCC)CCCC.[Br-]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
solution
|
Quantity
|
294 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Name
|
|
Quantity
|
184 g
|
Type
|
reactant
|
Smiles
|
ClC(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the temperature was raised to 80° C
|
Type
|
CUSTOM
|
Details
|
was rapidly absorbed
|
Type
|
CUSTOM
|
Details
|
the absorption of gas
|
Type
|
CUSTOM
|
Details
|
reaction temperature
|
Type
|
ADDITION
|
Details
|
dropped to 77° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
was quenched with water (1.2 L) under CF2HCl atmosphere
|
Type
|
EXTRACTION
|
Details
|
Extraction with hexanes (2×750 mL)
|
Type
|
WASH
|
Details
|
the combined hexanes extracts were washed with water (1 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was back-extracted with hexanes (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solvent under reduced pressure
|
Reaction Time |
70 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1)OC(F)F)OCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 457 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |